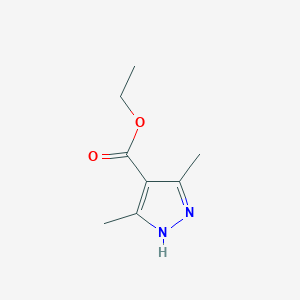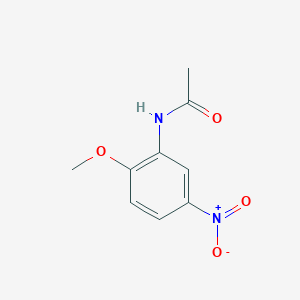
2,2'-Dichlorobenzidine
Overview
Description
2,2’-Dichlorobenzidine is an organic compound with the molecular formula C₁₂H₁₀Cl₂N₂. It is a derivative of benzidine, characterized by the presence of two chlorine atoms at the 2 and 2’ positions on the benzidine structure. This compound is primarily used in the production of azo dyes and pigments, particularly in the manufacture of diarylide yellow pigments .
Mechanism of Action
Target of Action
It is known that such compounds can interact with various proteins and enzymes in the body, potentially altering their function
Mode of Action
The exact mode of action of 2,2’-Dichlorobenzidine is not fully understood. It is known that such compounds can undergo metabolic activation in the body, which can lead to the formation of reactive species. These reactive species can bind to cellular macromolecules, leading to cellular damage .
Biochemical Pathways
It is likely that the compound affects multiple pathways due to its potential to form reactive species that can interact with various cellular components .
Pharmacokinetics
It is known that similar compounds can be absorbed into the body, distributed to various tissues, metabolized into reactive species, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of 2,2’-Dichlorobenzidine are likely to be diverse due to its potential to form reactive species that can interact with various cellular components. This can lead to cellular damage and potentially contribute to the development of diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-Dichlorobenzidine. For example, the presence of other chemicals in the environment can affect the absorption and metabolism of 2,2’-Dichlorobenzidine . Additionally, factors such as temperature and pH can influence the stability of the compound .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 253.13 and a molecular formula of C12H10Cl2N2
Cellular Effects
It has been reported that the compound can significantly inhibit the cell viability of HepG2 cells in a concentration-dependent manner
Molecular Mechanism
It is known that the compound binds to transforming growth factor β-activated kinase 1 (TAK1) and inhibits K63 ubiquitination and phosphorylation of TAK1, thereby dampening downstream inflammatory pathways and promoting insulin signaling pathways .
Temporal Effects in Laboratory Settings
It is known that the compound’s expression was markedly decreased in both in vitro and in vivo models of nonalcoholic fatty liver disease .
Dosage Effects in Animal Models
It is known that the compound has been tested for carcinogenicity in mice, rats, hamsters, and dogs by oral administration .
Metabolic Pathways
The metabolic pathways that 2,2’-Dichlorobenzidine is involved in are not well-understood. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions .
Transport and Distribution
It is known that the compound has been detected over 6 km away from its source, and in wastewater effluent, it can travel long distances when bound to sediment .
Subcellular Localization
It is known that the prediction of protein subcellular localization is of great relevance for proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Dichlorobenzidine is synthesized from m-nitrochlorobenzene through a two-step process. The first step involves the reduction of m-nitrochlorobenzene using zinc dust and sodium hydroxide solution to form 2,2’-dichlorodiphenylhydrazine. This intermediate then undergoes a benzidine rearrangement in the presence of dilute hydrochloric acid or sulfuric acid to yield 2,2’-dichlorobenzidine .
Industrial Production Methods: In industrial settings, the production of 2,2’-dichlorobenzidine follows a similar synthetic route. The process involves the reduction of m-nitrochlorobenzene using zinc dust and sodium hydroxide solution, followed by rearrangement and isolation of the product as a dihydrochloride . The compound is then purified through crystallization from ethanol or water.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dichlorobenzidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert 2,2’-dichlorobenzidine into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly diazotization, where it forms bis(diazo) intermediates.
Common Reagents and Conditions:
Oxidizing Agents: Bromine water, potassium dichromate, iron (III) chloride.
Reducing Agents: Zinc dust, sodium hydroxide solution.
Diazotization Reagents: Sodium nitrite in hydrochloric acid.
Major Products:
Scientific Research Applications
2,2’-Dichlorobenzidine has several applications in scientific research and industry:
Biology and Medicine: The compound has been studied for its potential carcinogenic effects and its role in the development of certain types of cancer.
Environmental Science: Research has focused on the selective extraction and detection of 2,2’-dichlorobenzidine in environmental samples due to its carcinogenic nature.
Comparison with Similar Compounds
Benzidine: A structurally similar compound known for its carcinogenic properties.
3,3’-Dichlorobenzidine: Another chlorinated derivative of benzidine with similar applications and toxicological profiles.
Uniqueness: 2,2’-Dichlorobenzidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other benzidine derivatives. Its ability to form stable diazonium salts makes it particularly valuable in the production of high-performance pigments .
Properties
IUPAC Name |
4-(4-amino-2-chlorophenyl)-3-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXPBJBODVHDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232890 | |
| Record name | 2,2'-Dichlorobenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-68-4 | |
| Record name | 2,2′-Dichlorobenzidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dichlorobenzidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dichlorobenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dichloro[1,1'-biphenyl]-4,4'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-DICHLOROBENZIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BZE6L344R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of unscheduled DNA synthesis (UDS) and how does it relate to 2,2'-Dichlorobenzidine's carcinogenicity?
A1: Unscheduled DNA synthesis (UDS) is a cellular process indicative of DNA repair mechanisms being activated. Carcinogens often damage DNA, triggering UDS. The research by [, ] demonstrates that this compound induces UDS in HeLa cells, suggesting it causes DNA damage. This finding is significant because DNA damage is a crucial step in the process of carcinogenesis.
Q2: The research mentions that this compound is one of several compounds tested for its ability to induce UDS. What is the broader context of this research?
A2: The research aimed to evaluate the UDS assay as a short-term test for identifying potential carcinogens [, ]. By testing a range of known carcinogens and non-carcinogens, the researchers sought to determine the assay's accuracy in predicting carcinogenicity. The finding that this compound induces UDS contributes to the validation of this assay as a tool for identifying potential carcinogens.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenylimidazo[1,2-a]pyridine](/img/structure/B181562.png)



![3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B181571.png)









